molecular formula C21H18ClN3O3S B12211846 Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B12211846
M. Wt: 427.9 g/mol
InChI Key: RYLCXOWPWSGPFI-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a synthetic small molecule featuring a pyrimidine core, a key scaffold in medicinal chemistry. This high-purity compound is designed for research and development purposes, particularly in the fields of drug discovery and chemical biology. Its molecular structure includes a chloropyrimidine group and a (3-methylbenzyl)sulfanyl moiety, which are often explored for their potential bioactivity and ability to interact with various biological targets. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a building block for creating more complex molecules. As a potential protein-binding agent, it may have applications in developing enzyme inhibitors or receptor modulators. Further investigation is required to fully elucidate its specific mechanism of action and primary research applications. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For more information on its properties and handling, consult the Certificate of Analysis.

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O3S/c1-13-4-3-5-14(10-13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-8-6-15(7-9-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

RYLCXOWPWSGPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Benzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl chloride derivative with a thiol group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate serves as a versatile building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity, particularly against cancer and infectious diseases.

Key Findings :

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. In vitro assays demonstrated significant cytotoxic effects, making it a candidate for further development as an anticancer drug.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against several bacterial strains, as summarized in the table below.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Biological Studies

The compound is utilized to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors. Its ability to modulate enzyme activity and influence cellular signaling pathways is particularly noteworthy.

Mechanism of Action :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Interaction : The pyrimidine ring can interact with nucleic acids or proteins, modulating their function.

Materials Science

In materials science, this compound can be incorporated into polymers to enhance specific properties such as thermal stability and resistance to degradation.

Case Study on Cancer Treatment

A notable study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size after treatment compared to the control group, suggesting its potential as a therapeutic agent.

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. It was found to enhance the effectiveness of conventional antibiotics when used in combination therapies, highlighting its role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The chlorinated benzyl sulfanyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Sulfanyl Group

The 3-methylbenzylsulfanyl group in the target compound is a key structural feature. Modifications to this group significantly alter electronic and steric properties:

Compound Name Substituent on Benzyl Group CAS Number Molecular Formula Key Differences
Target Compound 3-methylbenzyl 874208-41-0 C21H18ClN3O3S Baseline for comparison
Analog 1 4-fluorobenzyl 873082-64-5 C21H17ClFN3O3S2 Fluorine introduces electronegativity; sulfamoyl ethylamide replaces benzoate ester
Analog 2 4-chlorobenzyl 901660-06-8 C21H17Cl2N3O3S Chlorine increases hydrophobicity; may enhance metabolic stability
  • The sulfamoyl ethylamide substituent (vs. benzoate ester) may enhance solubility in polar solvents .
  • Analog 2 : The 4-chlorobenzyl group introduces greater steric bulk and lipophilicity compared to 3-methylbenzyl, which could influence receptor binding or degradation rates .

Core Pyrimidine Modifications

The 5-chloropyrimidine core is conserved in most analogs, but adjacent functional groups vary:

Compound Name Pyrimidine Substituents CAS Number Key Features
Target Compound 5-chloro, 2-(3-methylbenzylsulfanyl) 874208-41-0 Stable cis-amide conformation in crystal structure
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate 5-chloro, no sulfanyl group - Lacks benzylsulfanyl group; exhibits intermolecular N–H⋯N hydrogen bonds
  • Its crystal structure shows a cis-amide conformation, contrasting with trans conformations in metal complexes, which may affect binding dynamics .

Ester Group Variations

The methyl benzoate ester in the target compound distinguishes it from sulfonylurea herbicides ():

Compound Name Core Structure Functional Groups Use
Target Compound Pyrimidine Methyl benzoate Undisclosed (research compound)
Metsulfuron methyl Triazine Methyl ester, sulfonylurea Herbicide
Haloxyfop methyl ester Pyridine Methyl ester, phenoxypropanoate Herbicide
  • Sulfonylurea Herbicides : These compounds (e.g., metsulfuron methyl) feature triazine or pyridine cores with sulfonylurea linkages. Their mode of action involves acetolactate synthase inhibition, unlike the pyrimidine-based target compound, which may target different pathways .

Research Findings and Implications

Structural Stability and Interactions

  • The target compound’s 3-methylbenzylsulfanyl group contributes to hydrophobic interactions in biological systems, while the benzoate ester may enhance bioavailability.
  • Analog 1’s sulfamoyl group could improve water solubility, making it more suitable for intravenous applications.

Biological Activity

Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine ring, a chlorinated benzyl sulfanyl group, and a benzoate moiety, which contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18ClN3O3S
  • Molecular Weight : 427.9 g/mol
  • IUPAC Name : methyl 4-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate
  • CAS Number : 885728-12-1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Interaction : The pyrimidine ring can interact with nucleic acids or proteins, modulating their function and impacting cellular signaling pathways.
  • Oxidative Stress Modulation : The sulfanyl group can participate in redox reactions, influencing oxidative stress levels within cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)10
HeLa (Cervical Cancer)20

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Case Study on Cancer Treatment :
    A study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size after treatment compared to the control group, suggesting its potential as a therapeutic agent.
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. It was found to enhance the effectiveness of conventional antibiotics when used in combination therapies, highlighting its role in combating antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for Methyl 4-[...]benzoate, and how is its purity validated?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Reacting 5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-carboxylic acid derivatives with methyl 4-aminobenzoate via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
  • Crystallization : Purification via recrystallization using solvents like DMF or ethanol to achieve >95% purity, validated by HPLC .
  • Characterization : Confirmation via single-crystal X-ray diffraction (for structural elucidation, bond angles, and packing motifs) and NMR spectroscopy (to verify substituent integration and absence of byproducts) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves the 3D structure, including the dihedral angle between the pyrimidine and benzoate moieties (e.g., 15.8° deviation reported in similar derivatives) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals, such as the methyl ester peak at ~3.9 ppm and sulfanyl protons at 4.3 ppm .
  • IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. What safety protocols are recommended during synthesis?

  • Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and transfer to certified waste handlers to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and eye protection due to potential toxicity of sulfanyl and pyrimidine groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrimidine-thioether intermediate?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine’s C2 position by stabilizing transition states .
  • Catalyst Use : Na₂S₂O₅ improves cyclization efficiency in heterocycle formation, as demonstrated in analogous benzimidazole syntheses .
  • Temperature Control : Maintaining 50–60°C during amide coupling prevents thermal decomposition of the sulfanyl group .

Q. How to address discrepancies between computational and experimental structural data?

  • Multi-Technique Validation : Compare XRD data (e.g., bond lengths: C-Cl = 1.74 Å experimentally vs. 1.72 Å DFT-predicted) with DFT-optimized geometries to identify steric or electronic effects .
  • Dynamic NMR : Resolve conformational flexibility in solution (e.g., rotation of the 3-methylbenzyl group) that may deviate from solid-state XRD models .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Prodrug Modification : Replace the methyl ester with ethyl or tert-butyl esters to reduce hydrolysis rates in aqueous media .
  • Sulfanyl Protection : Convert the sulfanyl (-S-) group to a sulfoxide (-SO-) or sulfone (-SO₂-) to mitigate oxidative degradation .

Q. How to evaluate the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Monitor the displacement of the sulfanyl group using HPLC or LC-MS under varying pH and nucleophile concentrations (e.g., amines, thiols) .
  • Leaving Group Analysis : Compare activation energies (ΔG‡) for substitutions with alternative leaving groups (e.g., chloro vs. fluoro at the pyrimidine’s C5 position) .

Data Contradiction Analysis

Q. Conflicting NMR integration ratios for aromatic protons: How to resolve?

  • Decoupling Experiments : Apply NOESY or COSY to distinguish overlapping signals from the pyrimidine and benzyl rings .
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; DMSO may deshield protons, splitting multiplet patterns .

Q. Discrepancies in melting points across studies: What causes variability?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Use XRD to identify polymorphic forms .
  • Impurity Profiles : Trace solvents (e.g., DMF residues) depress melting points. Validate purity via DSC and TGA .

Methodological Recommendations

  • Crystallography : Prioritize low-temperature (100–150 K) XRD to minimize thermal motion artifacts .
  • Synthetic Scalability : Replace batch reactors with flow chemistry setups to improve reproducibility in multi-gram syntheses .

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